molecular formula C10H17NO3 B1505108 Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) CAS No. 86252-77-9

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

Cat. No. B1505108
CAS RN: 86252-77-9
M. Wt: 199.25 g/mol
InChI Key: ZLWMBFYAMWQAEU-UHFFFAOYSA-N
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Description

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a 1:1 co-crystal of methyl acetate and N-(cyclopent-2-en-1-yl)acetamide, which is formed by the interaction of two molecules through non-covalent interactions.

Mechanism of Action

The mechanism of action of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is not well understood. However, it is believed that the non-covalent interactions between the two molecules in the co-crystal play a crucial role in its physicochemical properties and potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) have not been extensively studied. However, it has been reported that the co-crystal exhibits improved solubility and bioavailability, which could potentially enhance the efficacy of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) in lab experiments include improved physicochemical properties, enhanced drug efficacy, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for research on methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1). These include:
1. Further studies on the mechanism of action of the co-crystal to better understand its potential applications.
2. Exploration of the potential applications of the co-crystal in drug delivery systems and materials science.
3. Investigation of the potential toxicity and safety of the co-crystal for human use.
4. Development of new synthesis methods for the co-crystal to improve its yield and purity.
5. Studies on the stability of the co-crystal under different environmental conditions.
Conclusion:
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a promising co-crystal with potential applications in various fields such as pharmaceuticals and materials science. Its improved physicochemical properties make it a promising candidate for drug delivery systems. However, further research is needed to fully understand its mechanism of action and explore its potential applications.

Scientific Research Applications

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) has been studied extensively for its potential applications in various fields such as pharmaceuticals, materials science, and crystal engineering. The co-crystal has been found to exhibit improved physicochemical properties such as solubility, stability, and bioavailability, which make it a promising candidate for drug delivery systems.

properties

IUPAC Name

N-cyclopent-2-en-1-ylacetamide;methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C3H6O2/c1-6(9)8-7-4-2-3-5-7;1-3(4)5-2/h2,4,7H,3,5H2,1H3,(H,8,9);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMBFYAMWQAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC=C1.CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700876
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86252-77-9
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Reactant of Route 6
Reactant of Route 6
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

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